molecular formula C22H19FN4O2 B1352929 Chidamide CAS No. 1883690-47-8

Chidamide

Numéro de catalogue B1352929
Numéro CAS: 1883690-47-8
Poids moléculaire: 390.4 g/mol
Clé InChI: WXHHICFWKXDFOW-BJMVGYQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chidamide (also known as CS055 or HBI-8000) is a novel histone deacetylase (HDAC) inhibitor. It was discovered and developed by Chipscreen Biosciences and has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) in China. Additionally, it has shown potential therapeutic effects in other malignancies, including multiple myeloma, acute leukemia, and myelodysplastic syndrome .


Synthesis Analysis

Chidamide is synthesized through a well-defined process. Notably, the key intermediate in its synthesis is (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid. Unlike the unstable N,N’-carbonyldiimidazole, the condensing agent HBTU is used to facilitate the synthesis. The optimized preparation process ensures ease of operation and high purity of the final product, which can be up to 99.76% pure. The chemical structure of chidamide is (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide .


Molecular Structure Analysis

Chidamide’s molecular formula is C22H19FN4O2, with a calculated molecular weight of 390.41 g/mol. The single-crystal X-ray diffraction study confirmed its structure. It crystallizes as (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide .


Chemical Reactions Analysis

Chidamide exerts its effects through various mechanisms. Notably, it inhibits HDACs, leading to altered gene expression patterns. This inhibition impacts several biological processes, including PI3K/AKT signaling, mTOR signaling, cell cycle regulation, and apoptosis pathways . Additionally, chidamide enhances the expression of genes associated with chemokine activity and chemotaxis function of circulating PD-1 (+) cells, potentially reshaping the tumor microenvironment .

Applications De Recherche Scientifique

Chidamide, also known as CS055, is a selective histone deacetylase inhibitor (HDACi) that has shown promise in various scientific research applications, particularly in oncology. Below are detailed sections focusing on unique applications of Chidamide:

Peripheral T-cell Lymphoma (PTCL) Treatment

Chidamide has been approved for the treatment of relapsed or refractory PTCL in China. It has shown efficacy in improving progression-free survival (PFS) and overall survival (OS) rates in patients with PTCL when used as a maintenance therapy post-remission .

Combination Therapy with Chemotherapy

Studies have demonstrated that Chidamide combined with chemotherapy regimens like R-CHOP can significantly improve complete response rates in patients with MYC/BCL-2 double-expressed diffuse large B-cell lymphoma (DLBCL) .

Epigenetic Regulation

As an HDACi, Chidamide interferes with epigenetic regulation by deacetylating nuclear transcription factors, affecting the proliferation and differentiation of tumor cells .

Tumor Microenvironment Modulation

Chidamide has been observed to regulate cytokines within the tumor microenvironment, which may contribute to its antitumor activity .

Immune Function Activation

Chidamide possesses novel induction and activation properties for cellular immune function, which is crucial for its therapeutic effects in hematological malignancies .

Safety and Efficacy in Conditioning Regimens

Research has explored the safety and efficacy of Chidamide when combined with BEAM conditioning regimens, highlighting its potential role in pre-transplant therapy .

Safety And Hazards

Chidamide’s safety profile is generally favorable, but like any medication, it may have side effects. Consultation with a healthcare professional is essential. Common adverse effects include gastrointestinal symptoms, fatigue, and hematological abnormalities. Specific safety precautions and monitoring guidelines should be followed during treatment .

Orientations Futures

Chidamide continues to be investigated in clinical trials and real-world studies. Future research aims to explore its efficacy in various malignancies, optimize dosing regimens, and identify potential combination therapies. Additionally, ongoing safety assessments will guide its clinical use .

Propriétés

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348099
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chidamide

CAS RN

1883690-47-8
Record name N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chidamide
Reactant of Route 2
Chidamide
Reactant of Route 3
Reactant of Route 3
Chidamide
Reactant of Route 4
Reactant of Route 4
Chidamide
Reactant of Route 5
Reactant of Route 5
Chidamide
Reactant of Route 6
Chidamide

Q & A

Q1: What is the primary mechanism of action of Chidamide?

A1: Chidamide is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, Chidamide increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]

Q2: How does Chidamide impact specific signaling pathways in cancer cells?

A2: Chidamide has been shown to influence several crucial signaling pathways, including:

  • JAK2/STAT3: Chidamide upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
  • PI3K/AKT: Chidamide suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
  • MAPK: Chidamide regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []

Q3: Chidamide demonstrates synergistic effects with other drugs. How does this synergy manifest?

A3: Chidamide exhibits synergistic antitumor activity when combined with various drugs, including:

  • Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), Chidamide counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
  • Lenalidomide: In DLBCL, Chidamide overcomes lenalidomide resistance by targeting BCL6, a determinant of Chidamide sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to Chidamide. []
  • Oxaliplatin: In Colorectal Cancer (CRC), Chidamide enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []

Q4: What is the molecular formula and weight of Chidamide?

A4: The provided research papers do not explicitly mention the molecular formula and weight of Chidamide. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.

Q5: Are there studies investigating the stability of Chidamide under various conditions?

A5: While the research papers highlight Chidamide's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.

Q6: How does modifying the structure of Chidamide affect its activity?

A6: The provided papers do not delve into specific SAR studies involving structural modifications of Chidamide. This area remains open for further research.

Q7: What are the known pharmacokinetic properties of Chidamide?

A7: Chidamide exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []

Q8: What safety regulations govern the use of Chidamide?

A8: The provided papers mainly focus on Chidamide's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.

Q9: Which cancer cell lines have shown sensitivity to Chidamide in preclinical studies?

A9: Chidamide has demonstrated efficacy against various cancer cell lines in preclinical studies, including:

  • Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
  • Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
  • Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
  • Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]

Q10: What are the primary mechanisms of resistance to Chidamide observed in preclinical studies?

A10: One identified mechanism of resistance to Chidamide involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to Chidamide was associated with inhibited HDAC1 degradation and increased HDAC activity. []

Q11: What are the common adverse events associated with Chidamide in clinical trials?

A11: The most common adverse events reported in clinical trials investigating Chidamide are primarily hematological, including:

  • Thrombocytopenia: Reduced platelet count. [, , , , , ]
  • Neutropenia: Reduced neutrophil count. [, , , ]
  • Anemia: Reduced red blood cell count. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.